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molecular formula C10H14O3 B1590195 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 37503-42-7

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1590195
M. Wt: 182.22 g/mol
InChI Key: PHSXOZKMZYKHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06132926

Procedure details

Cyclopentadiene of Formula VI and 2-hydroxyethylacrylate of the following formula VII were dissolved at a same rate in ether or tetrahydrofuran. Thereafter, this was reacted at a temperature of about -30 to 60° C. for 24 hours. Thereafter, the solvent was removed by use of a rotary evaporator and the residues were distilled in vacuo to give 2-hydroxyethyl 5-norbornene-2-carboxylate of the following formula VIII which was in an endo- and exo-mixture. ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[OH:6][CH2:7][CH2:8][O:9][C:10](=[O:13])C=C.O1CC[CH2:16][CH2:15]1>CCOCC>[CH:2]12[CH2:1][CH:5]([CH:15]=[CH:16]1)[CH2:4][CH:3]2[C:10]([O:9][CH2:8][CH2:7][OH:6])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Name
Formula VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCOC(C=C)=O
Name
formula VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, this was reacted at a temperature of about -30 to 60° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed by use of a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residues were distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C=C1)C2)C(=O)OCCO
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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